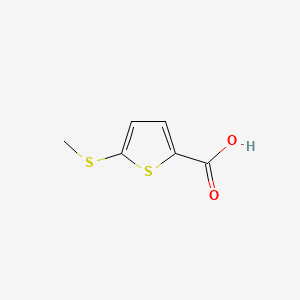

5-Methylsulfanylthiophene-2-carboxylic acid

説明

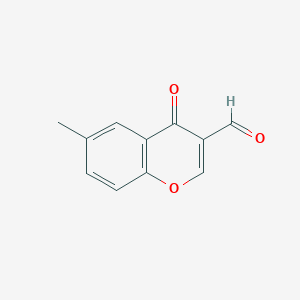

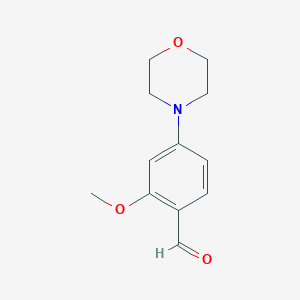

5-(メチルチオ)チオフェン-2-カルボン酸は、5位にメチルチオ基、2位にカルボン酸基が置換されたチオフェン環を含む複素環式化合物です。

合成経路と反応条件:

出発物質: 5-(メチルチオ)チオフェン-2-カルボン酸の合成は、一般的にチオフェン誘導体から始まります。

反応工程:

工業的生産方法:

- 5-(メチルチオ)チオフェン-2-カルボン酸の工業的生産方法は、反応条件を最適化し、収率を向上させるために連続式反応器を使用することがあります。 触媒や溶媒を使用することも、合成プロセスの効率を向上させることができます .

反応の種類:

酸化: 5-(メチルチオ)チオフェン-2-カルボン酸は、スルホキシドまたはスルホンを形成する酸化反応を受けやすいです。一般的な酸化剤には、過酸化水素やm-クロロ過安息香酸などがあります。

還元: カルボン酸基のアルコールへの還元は、水素化リチウムアルミニウムなどの還元剤を用いて達成できます。

一般的な試薬と条件:

酸化: 過酸化水素、m-クロロ過安息香酸。

還元: 水素化リチウムアルミニウム。

置換: ハロアルカン、アミン、チオール。

生成される主要な生成物:

酸化: スルホキシド、スルホン。

還元: アルコール。

置換: 様々な置換チオフェン誘導体.

科学的研究の応用

5-(メチルチオ)チオフェン-2-カルボン酸は、いくつかの科学研究において応用されています。

有機合成: より複雑な複素環式化合物の合成のためのビルディングブロックとして役立ちます。

材料科学: 有機半導体や導電性ポリマーの開発に使用されています。

作用機序

5-(メチルチオ)チオフェン-2-カルボン酸の作用機序は、その官能基を介して分子標的と相互作用することによります。カルボン酸基は生物分子と水素結合を形成することができますが、メチルチオ基は疎水性相互作用に関与することができます。 これらの相互作用は、化合物の生物活性とその特定の経路を調節する能力に影響を与える可能性があります .

類似化合物:

5-メチル-2-チオフェンカルボン酸: 構造は似ていますが、メチルチオ基がありません。

2-チオフェンカルボン酸: メチルチオ基とメチル基の両方がありません。

5-メチルチオフェン-2-カルバルデヒド: カルボン酸基の代わりにアルデヒド基が含まれています.

独自性:

- 5-(メチルチオ)チオフェン-2-カルボン酸は、メチルチオ基とカルボン酸基の両方が存在するため、独自の反応性と多様な化学変換の可能性を秘めています。 これは、合成および材料科学の用途にとって貴重な化合物となっています .

類似化合物との比較

5-Methyl-2-thiophenecarboxylic acid: Similar structure but lacks the methylthio group.

2-Thiophenecarboxylic acid: Lacks both the methylthio and methyl groups.

5-Methylthiophene-2-carboxaldehyde: Contains an aldehyde group instead of a carboxylic acid group.

Uniqueness:

- The presence of both the methylthio and carboxylic acid groups in 5-(methylthio)thiophene-2-carboxylic acid provides unique reactivity and potential for diverse chemical transformations. This makes it a valuable compound for synthetic and material science applications .

特性

IUPAC Name |

5-methylsulfanylthiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O2S2/c1-9-5-3-2-4(10-5)6(7)8/h2-3H,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWFWUSLBIIIIEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(S1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70351935 | |

| Record name | 5-(Methylsulfanyl)thiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70351935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20873-58-9 | |

| Record name | 5-(Methylsulfanyl)thiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70351935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[[2,4,6-Tris(isopropyl)phenyl]sulphonyl]-1H-1,2,4-triazole](/img/structure/B1298625.png)